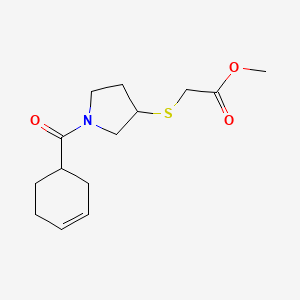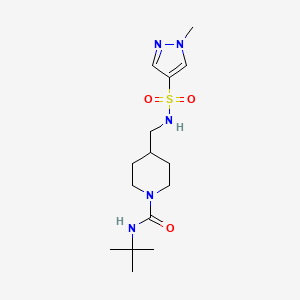![molecular formula C15H12ClN7 B2674647 1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine CAS No. 1171500-44-9](/img/structure/B2674647.png)
1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine” is a heterocyclic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine was achieved with a yield of 93.31% . The synthesis was performed under ultrasonic-assisted conditions, which can improve the yield and reduce the reaction time .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic ring system containing nitrogen atoms . This core is attached to a 4-chlorophenyl group and a 3-methyl-1H-pyrazol-5-amine group .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of new heterocyclic derivatives containing a pyrazolo[3,4-d]pyrimidine linkage . The reactions were performed under ultrasonic-assisted conditions .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Applications
Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, including those related to the mentioned compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, and most of the newly synthesized compounds demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).
Bioctivities and Antitumor Applications : Pyrazole derivatives have been identified with significant antitumor, antifungal, and antibacterial pharmacophore sites, confirming the origin of the biological activity against breast cancer and microbes (Titi et al., 2020).
Adenosine Receptor Affinity
- Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines, as analogues of purines, have shown general class compounds that exhibit A1 adenosine receptor affinity, with specific substitutions enhancing overall activity (Harden et al., 1991).
Synthesis and Characterization
Synthesis and Characterization : The synthesis and characterization of novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety have been reported, demonstrating the potential for diverse biological applications (Liu et al., 2016).
Insecticidal and Antibacterial Potential : The synthesis of pyrimidine linked pyrazole heterocyclics has been explored for their insecticidal and antibacterial potential, highlighting the versatility of these compounds in biological applications (Deohate et al., 2020).
Additional Applications
Antimycobacterial Activity : Pyrazolo[1,5-a]pyrimidines have been investigated as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis, showcasing their potential in treating infectious diseases (Sutherland et al., 2022).
Antiviral Activity : New series of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives have been synthesized and evaluated for their in vitro antiviral activity against herpes simplex virus, demonstrating the potential of these compounds in antiviral therapies (Tantawy et al., 2012).
Mecanismo De Acción
While the exact mechanism of action for this specific compound is not mentioned in the retrieved documents, similar pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activities against EGFR tyrosine kinase . This suggests that the compound might act as an inhibitor of certain kinases, but further studies would be needed to confirm this.
Safety and Hazards
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological and pharmacological activities. For instance, similar pyrazolo[3,4-d]pyrimidine derivatives have shown promising anticancer activity . Therefore, this compound could be further investigated for its potential anticancer properties. Additionally, the compound could be used in the synthesis of new heterocyclic derivatives with potential biological activities .
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN7/c1-9-6-13(17)23(21-9)15-12-7-20-22(14(12)18-8-19-15)11-4-2-10(16)3-5-11/h2-8H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKHCMPJUGNGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2674572.png)

![4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran](/img/structure/B2674574.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2674576.png)
![Ethyl 3-amino-3-[4-(4-nitrophenyl)piperazino]acrylate](/img/structure/B2674577.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2674580.png)
![3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2674582.png)
![2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid](/img/structure/B2674583.png)

![6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2674586.png)